Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
CAS No.: 1704704-32-4
Cat. No.: VC2959498
Molecular Formula: C9H10BClF3KN2O
Molecular Weight: 304.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704704-32-4 |
|---|---|
| Molecular Formula | C9H10BClF3KN2O |
| Molecular Weight | 304.55 g/mol |
| IUPAC Name | potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 |
| Standard InChI Key | BDAGCOKTOFVSMP-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] |
Introduction
Chemical Structure and Properties
Molecular Information
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is characterized by the following molecular details:
| Property | Value |
|---|---|
| CAS Number | 1704704-32-4 |
| Molecular Formula | C₉H₁₀BClF₃KN₂O |
| Molecular Weight | 304.55 g/mol |
| SMILES Code | FB-(C1=C(Cl)C(N2CCOCC2)=NC=C1)F.[K+] |
| MDL Number | MFCD28384360 |
The compound features a pyridine ring with chloro substitution at position 3, a morpholino group at position 2, and a trifluoroborate moiety at position 4, with potassium as the counter ion .
Structural Characteristics
The molecular structure of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate consists of several key functional groups arranged in a specific configuration:
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A pyridine core ring system
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A chlorine atom at the 3-position of the pyridine ring
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A morpholine group attached at the 2-position of the pyridine ring
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A trifluoroborate group (BF₃⁻) at the 4-position of the pyridine ring
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A potassium ion (K⁺) as the counter-ion to balance the negative charge of the trifluoroborate group
The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, contributes to the compound's structural uniqueness and influences its chemical behavior .
Synthesis and Preparation
Laboratory Synthesis
The synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate typically involves the reaction of 3-chloro-2-morpholinopyridine with a boron trifluoride source in the presence of a potassium base. This reaction must be conducted under inert conditions to prevent interference from moisture and air, which can compromise the yield and purity of the final product.
The general synthetic route can be summarized as follows:
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Preparation of 3-chloro-2-morpholinopyridine precursor
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Borylation at the 4-position of the pyridine ring
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Conversion of the boronic acid or ester intermediate to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂)
Industrial Production Methods
Industrial production of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate involves scaling up the laboratory synthesis using large reactors. This process requires:
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Precise control of reaction conditions to achieve high yield and purity
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Stringent temperature regulation
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Appropriate solvent systems
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Controlled addition rates of reagents
After synthesis, the compound undergoes purification using techniques such as recrystallization or chromatography to remove impurities and obtain the pure compound suitable for research and commercial applications.
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.2835 mL | 16.4177 mL | 32.8353 mL |
| 5 mM | 0.6567 mL | 3.2835 mL | 6.5671 mL |
| 10 mM | 0.3284 mL | 1.6418 mL | 3.2835 mL |
This table helps researchers calculate the appropriate solvent volumes needed to achieve specific molar concentrations of the compound .
Chemical Reactivity
Suzuki–Miyaura Coupling Reactions
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate primarily participates in substitution reactions, most notably in Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst.
The general reaction scheme can be represented as:
R-BF₃K + R'-X → R-R' + KF + BF₂X
Where:
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R-BF₃K represents Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
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R'-X represents an aryl or vinyl halide
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A palladium catalyst facilitates the coupling
Reaction Products
The major products of these coupling reactions are typically biaryl or vinyl-aryl compounds. These products serve as valuable intermediates in the synthesis of:
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Pharmaceuticals
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Agrochemicals
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Organic materials for various applications
The morpholine and pyridine components of the molecule can introduce beneficial pharmacophoric elements into the final structures, making them particularly useful for medicinal chemistry applications.
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate exist, with variations in substituents or core structure:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate | 1704704-31-3 | C₉H₁₀BF₄KN₂O | 288.09 g/mol | Fluoro instead of chloro at position 3 |
| Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate | 1704704-42-6 | C₁₁H₁₄BClF₃KN₂ | 316.60 g/mol | 4-methylpiperidine instead of morpholine |
| Potassium (morpholin-4-YL)methyltrifluoroborate | 936329-94-1 | C₅H₁₀BF₃KNO | 207.05 g/mol | Simpler structure with morpholine directly attached to trifluoroborate |
These structural variations allow for fine-tuning of chemical properties and reactivity for specific applications .
Reactivity Differences
The structural differences among these related compounds result in distinct reactivity patterns:
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The fluorine substitution in Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate alters the electronic properties of the pyridine ring, potentially affecting its reactivity in coupling reactions .
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The replacement of the morpholine ring with 4-methylpiperidine changes the steric and electronic properties around the 2-position of the pyridine ring, which may influence selectivity in certain reactions .
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The simpler structure of Potassium (morpholin-4-YL)methyltrifluoroborate likely gives it different solubility characteristics and coupling behavior compared to the more complex pyridine-containing analogs .
Applications in Research and Industry
Medicinal Chemistry
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate has significant applications in medicinal chemistry, particularly in:
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The synthesis of complex organic molecules with potential biological activity
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Development of drug candidates and pharmaceutical intermediates
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Construction of novel heterocyclic scaffolds important in drug design
The morpholine moiety, a common pharmacophore in many medicines, makes compounds derived from this reagent particularly interesting for pharmaceutical research.
Organic Synthesis
In synthetic organic chemistry, Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate serves as:
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A building block for constructing complex molecular architectures
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A stable and easily-handled source of the (3-chloro-2-morpholinopyridin-4-yl) group
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A selective coupling partner in palladium-catalyzed transformations
The trifluoroborate functionality offers advantages over boronic acids and esters, including enhanced stability to air and moisture, which facilitates storage and handling in laboratory settings .
| Supplier | Packaging Size | Purity | Price (as of 2021-2023) |
|---|---|---|---|
| Matrix Scientific | 250 mg | 95% | $339 |
| Matrix Scientific | 500 mg | 95% | $776 |
| GlpBio | 250 mg | Not specified | Listed without price |
This information indicates the compound is accessible to researchers, though at a relatively high cost that reflects its specialized nature and limited production volume .
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